molecular formula C14H16BrF2N3O2S B4279211 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide

Cat. No.: B4279211
M. Wt: 408.26 g/mol
InChI Key: CHMKDKMCHUJDIH-UHFFFAOYSA-N
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and difluorobenzenesulfonamide group

Properties

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrF2N3O2S/c1-9-14(15)10(2)20(19-9)7-3-6-18-23(21,22)11-4-5-12(16)13(17)8-11/h4-5,8,18H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMKDKMCHUJDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by bromination to introduce the bromo group at the 4-position. The propyl chain is then attached to the pyrazole ring through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or sulfonamides.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structural features, such as the bromo-substituted pyrazole ring and the difluorobenzenesulfonamide group. Similar compounds include other pyrazole derivatives and sulfonamide-based molecules, but the presence of the bromo and difluoro groups sets it apart.

Comparison with Similar Compounds

  • Pyrazole derivatives

  • Sulfonamide-based molecules

  • Other bromo-substituted compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,4-difluorobenzenesulfonamide

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